molecular formula C13H15N3 B12799644 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole CAS No. 1975-39-9

1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole

Katalognummer: B12799644
CAS-Nummer: 1975-39-9
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: MXDIENSFVIZEQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of benzotriazoles, which are known for their stability and versatility in various chemical reactions.

Vorbereitungsmethoden

The synthesis of 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole typically involves a multi-step process. One common method includes the cycloaddition reaction of azomethine ylides with suitable dipolarophiles. The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the desired product yield . Industrial production methods may involve the optimization of these synthetic routes to achieve higher efficiency and scalability.

Analyse Chemischer Reaktionen

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methano-1,2,3-benzotriazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers.

Eigenschaften

CAS-Nummer

1975-39-9

Molekularformel

C13H15N3

Molekulargewicht

213.28 g/mol

IUPAC-Name

5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C13H15N3/c1-2-4-11(5-3-1)16-13-10-7-6-9(8-10)12(13)14-15-16/h1-5,9-10,12-13H,6-8H2

InChI-Schlüssel

MXDIENSFVIZEQS-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1C3C2N(N=N3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.